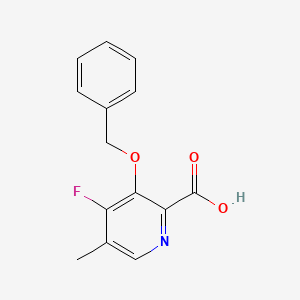

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid

説明

特性

分子式 |

C14H12FNO3 |

|---|---|

分子量 |

261.25 g/mol |

IUPAC名 |

4-fluoro-5-methyl-3-phenylmethoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H12FNO3/c1-9-7-16-12(14(17)18)13(11(9)15)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |

InChIキー |

ZKEYRTAGABFSPV-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C(=C1F)OCC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

準備方法

Starting Material: 5-Methylpicolinic Acid

The synthesis often begins with 5-methylpicolinic acid, a commercially available or readily synthesized compound. One documented method for preparing its acid chloride derivative uses oxalyl chloride and N,N-dimethylformamide (DMF) as a catalyst in dichloromethane at low temperatures (0–20°C) for 2 hours, yielding 5-methylpicolinoyl chloride quantitatively as a green oil (100% yield).

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 3-position can be introduced via benzyl etherification. For example, benzyl etherification of ethyl chloroacetoacetate has been reported as a key step to form benzyl ether intermediates, which are then transformed through further homologation and cyclization steps to yield pyridone carboxylic acid derivatives bearing the benzyloxy group.

Fluorination at the 4-Position

Fluorination of the pyridine ring at the 4-position is commonly achieved through nucleophilic aromatic substitution (S_NAr) reactions. One efficient method involves fluorination of methyl 5-bromopicolinate to form a 4-fluoropyridine intermediate with high yield (~88% by ^19F NMR). This intermediate maintains other electrophilic sites, such as methyl esters, allowing selective functionalization.

Methyl Group at the 5-Position

The methyl group at the 5-position is typically present from the starting 5-methylpicolinic acid or introduced early in the synthesis. It remains stable through subsequent reaction steps such as fluorination and etherification.

Final Carboxylic Acid Formation and Purification

The final step involves ensuring the carboxylic acid moiety is present and purified. After functionalization steps, saponification or hydrolysis may be used to convert esters to acids. Purification is typically achieved by column chromatography using silica gel with gradient elution (e.g., ammonia in methanol/dichloromethane) to yield the pure 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid as a solid with high purity (~98%).

Representative Experimental Procedure

A typical synthesis sequence adapted from the literature is as follows:

Analytical Data and Characterization

- NMR Spectroscopy : Proton and fluorine NMR confirm substitution patterns. For example, ^19F NMR shows characteristic fluorine signals confirming 4-fluoro substitution.

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight of this compound (m/z ~ 544.4 [M+H]^+).

- HPLC : High-performance liquid chromatography retention times confirm purity and identity (e.g., t_R = 1.31 min under LCMS conditions).

- Physical State : The compound is typically isolated as a white solid with purity >98%.

Summary Table of Key Synthetic Steps

| Synthetic Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF, CH2Cl2, 0–20°C, 2 h | 100 | Quantitative formation of acid chloride |

| Benzyl etherification | Benzyl bromide/alcohol, base, solvent, RT | Not specified | Introduces benzyloxy group at 3-position |

| Fluorination (S_NAr) | Fluorinating agent, nucleophilic conditions | ~88 | Selective fluorination at 4-position |

| Hydrolysis to acid | Aqueous base, reflux | High | Converts esters to carboxylic acid |

| Purification | Silica gel chromatography, ammonia/methanol gradient | 70 | Isolated pure product as white solid |

化学反応の分析

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: Alcohol derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

作用機序

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy and fluoro groups can enhance binding affinity and selectivity, while the carboxyl group may facilitate interactions with active sites or catalytic residues.

類似化合物との比較

Structural Analogues and Key Differences

Below is a comparative analysis of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid with structurally related picolinic acid derivatives and boronic acids.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Benzyloxy Group Position :

- The target compound’s benzyloxy group is directly on the pyridine ring (position 3), whereas 5-(4-benzyloxyphenyl)picolinic acid has the benzyloxy on a phenyl side chain. This positional difference alters electronic effects and steric interactions. The direct attachment in the target compound may enhance intramolecular hydrogen bonding with the carboxylic acid group.

Fluorine vs. Trifluoromethoxy: The 4-fluoro substituent in the target compound provides moderate electron withdrawal, improving metabolic stability compared to non-fluorinated analogues like 3-(benzyloxy)picolinic acid . In contrast, 5-(4-(trifluoromethoxy)phenyl)picolinic acid features a stronger electron-withdrawing trifluoromethoxy group, which significantly increases acidity and resistance to oxidation.

This group also increases lipophilicity (higher logP), influencing membrane permeability.

生物活性

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 260.26 g/mol. The compound features a benzyloxy group, a fluorine atom, and a methyl group, which contribute to its distinct chemical properties. The fluorine atom enhances the compound's stability and bioavailability, making it a candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound shows potential for interacting with specific enzymes or receptors, which may modulate their activity. This interaction is crucial for understanding its biological roles and therapeutic applications.

- Fluorescent Probe : It has been investigated as a fluorescent probe in biological imaging and diagnostics, highlighting its utility in visualizing biological processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of picolinic acid exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens, indicating potential for similar activity .

Study 1: Enzyme Binding Affinity

A study investigated the binding affinity of this compound to several enzyme targets. The results indicated that the presence of the benzyloxy group significantly enhanced binding interactions compared to simpler analogs. This suggests that modifications to the structure can lead to improved efficacy in enzyme modulation.

Study 2: Antimicrobial Screening

In another study focusing on related compounds, derivatives of picolinic acids were tested against common bacterial strains such as E. coli and S. aureus. The results showed promising antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations. While direct data on the specific compound is not available, these findings support further exploration into its antimicrobial potential.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-5-methylbenzoic acid | Lacks benzyloxy group; simpler structure | |

| 3-(Benzyloxy)-4-fluorobenzoic acid | Similar benzyloxy group but lacks methyl substitution | |

| 3-(Benzyloxy)-5-methylbenzoic acid | Lacks fluorine substitution; different reactivity |

The table illustrates how the unique combination of functional groups in this compound imparts distinct chemical properties that enhance its reactivity and potential interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates. For example, [3-(Benzyloxy)-5-fluoro-4-methylphenyl]boronic acid (95% purity) can be coupled with halogenated picolinic acid derivatives under Pd catalysis . Key factors include solvent choice (tetrahydrofuran/water mixtures), temperature (80–100°C), and catalyst loading (1–5 mol% tetrakis(triphenylphosphine)palladium(0)). Yields are optimized by controlling stoichiometry and reaction time (12–24 hours) .

Q. How can structural characterization be performed to confirm the identity of the compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, 19F for fluorine), HPLC-MS (for purity >95%), and FT-IR (to confirm carboxylic acid and benzyloxy groups). For crystallinity assessment, X-ray diffraction (XRD) is recommended if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Test against kinases or hydrolases (e.g., ubiquitin C-terminal hydrolases) using fluorogenic substrates .

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- Solubility : Measure in PBS or DMSO to guide dosing in biological experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, benzyloxy substitution) impact target binding and metabolic stability?

- Methodological Answer :

- SAR Studies : Compare analogs like 5-(4-Benzyloxyphenyl)picolinic acid (lacks fluorine) and 6-(3-Trifluoromethylphenoxy)picolinic acid (enhanced lipophilicity) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Fluorine’s electronegativity may enhance hydrogen bonding or alter π-π stacking .

- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation .

Q. How can contradictory bioactivity data between structural analogs be resolved?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., pH, temperature). For example, discrepancies in cytotoxicity between 3-(Benzyloxy)phenyl and 4-(Benzyloxy)phenyl analogs may arise from solubility differences .

- Advanced Spectroscopy : Use surface plasmon resonance (SPR) to measure binding kinetics and rule out false positives .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。